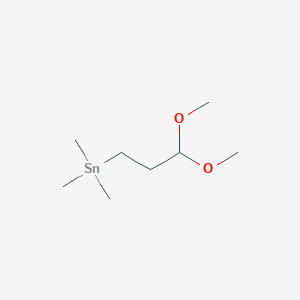

1-Trimethylstannyl-3,3-dimethoxypropane

Description

Evolution of Organotin Chemistry as a Pillar of Organometallic Synthesis

The field of organotin chemistry, which studies organometallic compounds featuring a tin-carbon bond, has a rich history dating back to 1849 with the first isolation of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.orglupinepublishers.com The discipline's foundational moments also include the 1852 report by Löwig on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds. lupinepublishers.com However, the field experienced a significant expansion in the 20th century, particularly with the discovery and application of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org

A major catalyst for the rapid development of organotin chemistry was the discovery of its industrial applications in the mid-20th century. lupinepublishers.com Pioneering work by researchers like van der Kerk in the Netherlands led to the widespread use of organotin compounds as highly effective stabilizers for polyvinyl chloride (PVC), preventing its degradation. lupinepublishers.comgelest.com This application, which consumes thousands of tons of tin annually, spurred further investigation into the properties and potential of these compounds. wikipedia.org Beyond polymer stabilization, organotins found use as biocides, agrochemicals, and catalysts for polyurethane formation and silicone vulcanization. wikipedia.orglupinepublishers.comacs.org This industrial importance fueled fundamental research, leading to a deeper understanding of their structure and reactivity, such as the discovery in the 1960s that the tin atom in organotin compounds could expand its coordination number beyond four. lupinepublishers.com The development of organotin hydrides as powerful reducing agents and radical initiators further solidified the role of organostannanes as indispensable tools in the synthetic chemist's arsenal. gelest.com

Strategic Importance of Organostannanes as Versatile Synthons and Building Blocks in Retrosynthetic Design

Retrosynthetic analysis, a powerful problem-solving technique formalized by E.J. Corey, involves deconstructing a complex target molecule into simpler, readily available precursors to devise a synthetic plan. journalspress.comwikipedia.org This process of working backward identifies key bond disconnections and the corresponding "synthons," which are idealized ionic or radical fragments representing the reactive species needed for a particular bond formation. journalspress.comijciar.com The practical execution of the synthesis then relies on finding stable, real-world chemical reagents known as "synthetic equivalents" that can generate the desired synthon reactivity. ijciar.com

Organostannanes have emerged as exceptionally versatile and strategically important synthetic equivalents in modern organic synthesis. Their utility stems from a unique combination of stability, functional group tolerance, and predictable reactivity. Unlike more reactive organometallics like organolithium or Grignard reagents, many organostannanes are stable enough to be isolated, purified, and stored, yet their tin-carbon bond can be selectively cleaved under specific and often mild conditions. This allows for their participation in a wide array of bond-forming reactions.

Perhaps the most prominent application is the Stille cross-coupling reaction, where an organostannane is coupled with an organic halide or triflate in the presence of a palladium catalyst. This reaction forms a carbon-carbon bond with high reliability and stereospecificity, making it a cornerstone of complex molecule synthesis. Furthermore, the tin-carbon bond can undergo transmetalation with organolithium reagents to generate new, highly reactive nucleophiles. orgsyn.org This two-step process allows chemists to introduce complex carbon frameworks under conditions that might not be compatible with direct lithiation. Because of this predictable and diverse reactivity, organostannanes are frequently employed as synthetic equivalents for various carbon-based synthons, enabling the logical and efficient execution of intricate retrosynthetic strategies. orgsyn.orgnih.gov

Positioning 1-Trimethylstannyl-3,3-dimethoxypropane within the Landscape of Advanced Synthetic Reagents

Within the broad class of organotin reagents, This compound stands out as a prime example of a "functionalized organostannane." Unlike simple tetraalkyltin compounds, this molecule is specifically designed to serve as a multi-functional building block. Its structure strategically combines a reactive trimethylstannyl group with a protected functional group—a dimethyl acetal (B89532)—at the other end of a propyl chain. orgsyn.orgmatrix-fine-chemicals.com This dual nature is the key to its utility as an advanced synthetic reagent.

The trimethylstannyl group acts as the reactive handle, allowing the molecule to engage in typical organotin chemistry. However, its true value lies in its role as a synthetic equivalent for a "homoenolate" synthon, specifically a 3-oxopropyl anion. In a synthetic plan, this allows for a disconnection that is otherwise difficult to achieve directly. The 3,3-dimethoxypropane moiety is a stable, protected form of a propanal functional group. orgsyn.org This acetal protecting group is robust and inert to the conditions typically required for reactions at the organostannane center, such as Lewis acid-mediated additions. orgsyn.org

A typical application involves the reaction of this compound with an electrophile, such as an aldehyde, ketone, or in a conjugate addition, to introduce the three-carbon chain. orgsyn.org Following this carbon-carbon bond formation, the acetal can be readily hydrolyzed under mild acidic conditions to unmask the aldehyde functionality. This allows chemists to introduce a –CH2CH2CHO fragment into a molecule, a sequence invaluable in the synthesis of natural products and other complex targets. Therefore, this compound is not merely a source of a propyl group but a sophisticated reagent for the controlled, stepwise introduction of a functionalized three-carbon unit, embodying the principles of modern retrosynthetic design.

Chemical Data for this compound

| Property | Data | Source(s) |

| IUPAC Name | (3,3-Dimethoxypropyl)trimethylstannane | matrix-fine-chemicals.com |

| CAS Number | 72931-54-5 | chemsrc.com |

| Molecular Formula | C8H20O2Sn | matrix-fine-chemicals.com |

| Molecular Weight | 266.96 g/mol | matrix-fine-chemicals.com |

| SMILES String | COC(CCSn(C)C)OC | matrix-fine-chemicals.com |

Precursor Synthesis: 1-Bromo-3,3-dimethoxypropane

The successful synthesis of the target organotin compound is critically dependent on the high-purity preparation of its immediate precursor, 1-bromo-3,3-dimethoxypropane. This bromoacetal is synthesized through a carefully controlled derivatization of acrolein.

Optimized Synthetic Protocols for the Preparation of 1-Bromo-3,3-dimethoxypropane

An established and optimized protocol for the synthesis of 1-bromo-3,3-dimethoxypropane involves a one-pot reaction starting from acrolein. orgsyn.org The procedure begins with the introduction of anhydrous hydrogen bromide into a cooled solution of methylene (B1212753) chloride. orgsyn.org Acrolein is then added, followed by a solution of trimethyl orthoformate in methanol (B129727). The reaction is neutralized before workup and purification by vacuum distillation to yield the product as a colorless liquid. orgsyn.org

| Step | Reagent | Quantity (molar equivalent) | Conditions | Duration |

|---|---|---|---|---|

| 1 | Anhydrous Hydrogen Bromide (HBr) in Methylene Chloride (CH₂Cl₂) | 0.408 mol (1.0 equiv) | 0°C | ~15 min (bubbling) |

| 2 | Acrolein | 0.408 mol (1.0 equiv) | 0°C, rapid addition | 2 min |

| 3 | Trimethyl Orthoformate in Methanol | 0.816 mol (2.0 equiv) | 0°C, added over 5 min | 10 min |

| 4 | Anhydrous Calcium Carbonate (CaCO₃) | 0.120 mol | 0°C, added in one portion | 1 hr |

| 5 | Filtration, concentration, and vacuum distillation (67–69°C at 24 mm) | |||

| Result | 1-Bromo-3,3-dimethoxypropane (52% Yield) |

Reagent Selection and Reaction Condition Optimization in Acrolein Derivatization

The choice of reagents and conditions is critical for maximizing the yield and purity of 1-bromo-3,3-dimethoxypropane. orgsyn.org The process combines a hydrobromination reaction across the carbon-carbon double bond of acrolein with the protection of the resulting aldehyde as a dimethyl acetal.

Acrolein: Serves as the three-carbon backbone of the molecule.

Anhydrous Hydrogen Bromide (HBr): Acts as the bromine source for the anti-Markovnikov addition to the electron-deficient alkene of acrolein, forming 3-bromopropionaldehyde.

Trimethyl Orthoformate: This is the acetalization reagent. In the presence of an acid (the excess HBr), it reacts with the intermediate aldehyde to form the stable 3,3-dimethoxypropane group, which also serves to protect the aldehyde functionality from subsequent reactions. orgsyn.org

Methanol: Used as a solvent for the trimethyl orthoformate.

Calcium Carbonate: A solid base added to neutralize the highly acidic reaction mixture before distillation, preventing product decomposition. orgsyn.org

Optimization of the reaction conditions is crucial. The entire sequence is performed at 0°C to control the exothermicity of the HBr addition and subsequent acetalization, minimizing the formation of side products. orgsyn.org

Organometallic Route: Grignard Reagent Formation and Transmetalation

The conversion of the bromoacetal precursor to the final organotin compound proceeds through a classic organometallic pathway involving the formation of a Grignard reagent followed by a transmetalation step.

Generation and Reactivity of the Corresponding Grignard Reagent from 1-Bromo-3,3-dimethoxypropane

The Grignard reagent, 3,3-dimethoxypropylmagnesium bromide, is generated by reacting 1-bromo-3,3-dimethoxypropane with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). orgsyn.org The reaction must be carried out under an inert atmosphere (e.g., nitrogen) to prevent quenching by atmospheric moisture and oxygen. wisc.edu

Initiation of the reaction is a key step and can sometimes be sluggish due to a passivating layer of magnesium oxide on the turnings. mnstate.edu The addition of a small amount of an activator, such as 1,2-dibromoethane, facilitates the start of the reaction. orgsyn.org Once initiated, the reaction is vigorous and requires careful control of the addition rate of the bromide solution. orgsyn.org The successful formation of the Grignard reagent is indicated by the consumption of the magnesium metal. orgsyn.org The resulting organomagnesium compound features a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic and basic. wisc.eduleah4sci.com

Mechanistic Considerations in Grignard Formation and Potential Ether Cleavage within Related Systems

The mechanism of Grignard reagent formation is understood to occur on the surface of the magnesium metal. The process is initiated by a single electron transfer (SET) from the magnesium to the alkyl halide, forming a radical anion. leah4sci.com This intermediate can then collapse to form an organic radical and a magnesium halide salt, which ultimately combine on the surface to yield the organomagnesium halide (RMgX). alfredstate.edu

A potential side reaction in systems containing ether functionalities is the cleavage of C-O bonds by the highly basic Grignard reagent. While Grignard reagents are known to open strained ether rings like epoxides, cleavage of less strained cyclic or acyclic ethers is less common but can occur under harsh conditions. chemistrysteps.commasterorganicchemistry.com In the case of 3,3-dimethoxypropylmagnesium bromide, the acetal group is an ether linkage. However, the synthesis is successful under standard conditions, indicating that the rate of Grignard formation and subsequent reaction is significantly faster than any potential intramolecular or intermolecular ether cleavage, and acetals are generally stable to these reagents. orgsyn.org Studies on related systems have noted that unexpected ether bond cleavage can occur during certain Grignard-Wurtz syntheses, highlighting the need for carefully controlled conditions. acs.org

Transmetalation with Trimethyltin (B158744) Halides for the Formation of this compound

The final step in the synthesis is the transmetalation reaction between the freshly prepared 3,3-dimethoxypropylmagnesium bromide and an electrophilic tin species, typically trimethyltin chloride. orgsyn.org In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic tin atom of the trimethyltin chloride, displacing the chloride ion and forming a new carbon-tin bond. nih.gov This effectively transfers the organic group from magnesium to tin.

The reaction is typically performed in the same pot after the Grignard formation is complete. orgsyn.org After the addition of trimethyltin chloride and a period of stirring, the reaction is quenched with an aqueous solution, and the product is extracted. Purification via flash chromatography is necessary to isolate the this compound from residual salts and byproducts, affording the final product in high yield. orgsyn.org

| Step | Reagent/Material | Quantity (molar equivalent) | Conditions | Duration |

|---|---|---|---|---|

| 1 | Magnesium Turnings in THF | 55.2 mmol (1.0 equiv) | Flame-dried apparatus, N₂ atmosphere | - |

| 2 | 1-Bromo-3,3-dimethoxypropane in THF | 55.2 mmol (1.0 equiv) | Initiated with 1,2-dibromoethane, dropwise addition | 1 hr post-addition |

| 3 | Trimethyltin Chloride | 55.2 mmol (1.0 equiv) | Added as a THF solution at 0°C, then warmed to RT | Overnight |

| 4 | Quenching with saturated NH₄Cl, extraction, and flash chromatography | |||

| Result | This compound (81% Yield) |

An in-depth examination of the synthesis and characterization of this compound reveals sophisticated methodologies aimed at producing this functionalized organostannane with high yield and purity. The control of reaction parameters, exploration of alternative synthetic routes, and rigorous analytical verification are paramount in its preparation.

Properties

IUPAC Name |

3,3-dimethoxypropyl(trimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O2.3CH3.Sn/c1-4-5(6-2)7-3;;;;/h5H,1,4H2,2-3H3;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEFUUBREPQDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC[Sn](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541887 | |

| Record name | (3,3-Dimethoxypropyl)(trimethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102402-80-2 | |

| Record name | (3,3-Dimethoxypropyl)(trimethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Pathways and Reactivity Profiles of 1 Trimethylstannyl 3,3 Dimethoxypropane

Lewis Acid-Catalyzed Reactions: Elucidating Reaction Mechanisms and Selectivity

The reactivity of 1-trimethylstannyl-3,3-dimethoxypropane is unlocked in the presence of Lewis acids, which facilitate the formation of a crucial carbocationic species. This electrophilic intermediate is then poised to react with a range of nucleophiles, leading to the construction of diverse carbocyclic frameworks. The choice of Lewis acid and reaction conditions plays a pivotal role in directing the course of these reactions, influencing both the efficiency and the selectivity of the annulation process.

Detailed Mechanistic Studies of Spiroannelation with Silyl (B83357) Enol Ethers

The spiroannelation of this compound with silyl enol ethers represents a powerful method for the synthesis of spirocyclic ketones. This transformation is typically promoted by a combination of Lewis acids, each playing a distinct and critical role in the reaction cascade.

In the context of these spiroannelation reactions, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) often acts as a potent initiator. Its primary function is to activate the acetal (B89532) moiety of this compound. TMSOTf is a strong silylating agent and a powerful Lewis acid, capable of interacting with one of the methoxy (B1213986) groups of the acetal. This interaction facilitates the departure of a methoxy group, leading to the formation of a transient oxocarbenium ion. This initial activation step is crucial for the subsequent generation of the key electrophilic species that drives the annulation.

Following the initial activation by TMSOTf, titanium tetrachloride (TiCl4) plays a central role in generating the key carbocationic intermediate. TiCl4 is a strong Lewis acid known to effectively promote the cleavage of the carbon-tin bond in organostannanes. In this mechanistic sequence, TiCl4 coordinates to the molecule, likely facilitating the departure of the trimethylstannyl group. This process, often referred to as transmetalation, results in the formation of a stabilized 3,3-dimethoxypropyl cation or a related electrophilic species. The generation of this cation is the pivotal step that sets the stage for the subsequent carbon-carbon bond formation. In related systems, TiCl4 has been shown to be a highly effective Lewis acid for promoting intramolecular cyclizations that proceed through cationic intermediates. researchgate.net

A proposed mechanistic pathway for the generation of the electrophilic species is depicted below:

Table 1: Proposed Role of Lewis Acids in Cation Generation

| Step | Reagent | Role | Intermediate |

| 1 | TMSOTf | Acetal Activation | Oxocarbenium Ion |

| 2 | TiCl4 | C-Sn Bond Cleavage | 3,3-Dimethoxypropyl Cation |

This table illustrates the proposed sequential roles of TMSOTf and TiCl4 in the generation of the key electrophilic intermediate from this compound.

Once the 3,3-dimethoxypropyl cation is formed, it is attacked by the nucleophilic silyl enol ether. This intermolecular carbon-carbon bond formation generates a new intermediate, which possesses both the necessary framework and the reactive functionalities for the subsequent intramolecular cyclization. The silyl enol ether can be derived from a cyclic ketone, setting the stage for the formation of a spirocyclic system.

The subsequent intramolecular annulation is also promoted by the Lewis acid, which activates the remaining acetal functionality, leading to the formation of a new oxocarbenium ion. This is then trapped intramolecularly by the enol ether moiety, leading to the closure of the second ring and the formation of the spirocyclic core. The stereochemical outcome of this cyclization is influenced by the geometry of the transition state, which in turn is affected by steric and electronic factors of the substrates and the Lewis acid used. In analogous systems involving intramolecular additions to activated alkynes, reactions have been shown to proceed exclusively through an endo-fashion. nih.gov The precise stereochemistry of the newly formed spirocenter is a critical aspect of these reactions and is often dictated by the approach of the nucleophile to the carbocation.

Investigations into Reactions with Cyclic Enol Ethers

The reaction of this compound with cyclic enol ethers provides a direct route to spirocyclic compounds. The cyclic nature of the enol ether pre-organizes the system for the spirocyclization event. The mechanism follows the same fundamental steps outlined above: Lewis acid-mediated generation of the 3,3-dimethoxypropyl cation, nucleophilic attack by the cyclic enol ether, and subsequent intramolecular cyclization. The size of the ring of the cyclic enol ether will determine the size of one of the rings in the resulting spirocycle. The development of methods for the synthesis of functionalized spirocyclic systems is an active area of research, with various strategies being employed to construct these architecturally complex molecules. rsc.orgbohrium.comresearchgate.net

Rationalizing Chemo- and Regioselectivity in [3+2], [4+2], and [5+2] Annulation Sequences

The versatility of this compound and related organostannanes allows for their participation in various annulation strategies beyond simple spirocyclization, including [3+2], [4+2], and [5+2] cycloadditions. The chemo- and regioselectivity of these reactions are highly dependent on the nature of the reaction partner and the specific Lewis acid employed.

In a [3+2] annulation, the three-carbon unit of the organostannane would react with a two-atom component. For example, reaction with an activated alkene or alkyne could lead to the formation of a five-membered ring. The regioselectivity of such a process would be governed by the electronic and steric properties of the interacting partners. Lewis acid catalysis plays a crucial role in controlling these selectivities by modulating the electronics of the intermediates.

Similarly, [4+2] annulations, or formal Diels-Alder reactions, can be envisaged where the organostannane or a derivative acts as the three-carbon component in conjunction with a diene or its equivalent. The regioselectivity would be dictated by the alignment of the frontier molecular orbitals of the reacting species, which can be significantly influenced by the coordinating Lewis acid.

The construction of seven-membered rings via [5+2] or related annulations is a more complex undertaking. However, the fundamental principles of Lewis acid-mediated cation formation followed by a stepwise or concerted cycloaddition would still apply. The ability to control the reaction pathway towards a specific annulation mode is a significant challenge in synthetic organic chemistry and often requires careful tuning of the substrates, Lewis acids, and reaction conditions. In related systems, the regioselectivity of formal cycloadditions has been shown to be dependent on the nature of the nucleophile and the Lewis acid catalyst. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

The Stille reaction is a cornerstone of organometallic chemistry, enabling the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgnumberanalytics.comnumberanalytics.com this compound, as an organostannane, is a viable substrate for these transformations, bringing a masked carbonyl functionality into the coupled product. The reaction is valued for its tolerance of a wide array of functional groups, proceeding under generally mild conditions. numberanalytics.comnrochemistry.comresearchgate.net

The catalytic cycle of the Stille reaction is a well-studied, multi-step process involving a palladium catalyst. wikipedia.orgnumberanalytics.com The mechanism proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comnrochemistry.com

Oxidative Addition : The cycle initiates with the oxidative addition of an organic electrophile (typically an aryl or vinyl halide, R²-X) to a palladium(0) species (often generated in situ from a Pd(0) or Pd(II) precatalyst). numberanalytics.comlibretexts.org This step forms a square planar palladium(II) intermediate, [Pd(R²)(X)L₂]. libretexts.org The initial cis-complex formed often rapidly isomerizes to the more thermodynamically stable trans-isomer. libretexts.orguwindsor.ca

Transmetalation : This is the crucial step where the organostannane, in this case, this compound (R¹-Sn(CH₃)₃), transfers its organic group (R¹) to the palladium(II) center. The halide or pseudohalide (X) is concurrently transferred to the tin atom, forming a new palladium intermediate, [Pd(R¹)(R²)L₂], and a tin halide byproduct (X-Sn(CH₃)₃). wikipedia.orgnumberanalytics.com The rate of transmetalation is influenced by the organic groups attached to the tin; sp²-hybridized carbons (like aryl and vinyl groups) generally transfer more readily than sp³-hybridized carbons. wikipedia.org This step is frequently the rate-determining step of the entire catalytic cycle. wikipedia.org

Reductive Elimination : The final step involves the reductive elimination of the two coupled organic groups (R¹-R²) from the palladium(II) intermediate. numberanalytics.com This process forms the desired carbon-carbon bond in the product molecule and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.comlibretexts.org For reductive elimination to occur, the two organic fragments typically need to be in a cis orientation on the palladium center. libretexts.org The elimination can be accelerated by the dissociation of a ligand from the palladium complex. wikipedia.orglibretexts.org

The efficiency and selectivity of the Stille coupling are highly dependent on the optimization of the catalytic system, particularly the choice of palladium catalyst and its associated ligands. numberanalytics.com

Catalyst and Ligand Selection : The selection of ligands is critical as they influence multiple stages of the catalytic cycle. A delicate electronic balance is required: electron-rich ligands promote the initial oxidative addition step, while electron-deficient ligands facilitate the transmetalation and reductive elimination steps. wikipedia.org Therefore, ligands of intermediate donicity, such as phosphines, are commonly employed. wikipedia.org Bulky ligands can also enhance reactivity by promoting the formation of coordinatively unsaturated palladium species that are more active in the catalytic cycle. numberanalytics.com Common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃, which are used in conjunction with a variety of phosphine (B1218219) ligands. numberanalytics.comnsf.gov

Additives and Reaction Conditions : The rate of Stille couplings can be significantly enhanced by the use of additives. Copper(I) salts, particularly copper(I) iodide (CuI), are the most common and effective co-catalysts, capable of increasing reaction rates by several orders of magnitude. wikipedia.orgnrochemistry.com It is theorized that the copper(I) species participates in the transmetalation step. wikipedia.org Other additives, such as lithium chloride (LiCl), can also be beneficial, particularly in reactions involving substrates with poor leaving groups. nrochemistry.com The choice of solvent and temperature also plays a crucial role in optimizing the reaction outcome.

| Component | Type/Example | Effect on Reaction | Relevant Catalytic Step | Citation |

|---|---|---|---|---|

| Ligands | Electron-Donating (e.g., Trialkylphosphines) | Favors oxidative addition but may slow down subsequent steps. | Oxidative Addition | wikipedia.org |

| Ligands | Electron-Withdrawing (e.g., Tri-2-furylphosphine) | Accelerates transmetalation and reductive elimination. | Transmetalation, Reductive Elimination | wikipedia.org |

| Ligands | Bulky (e.g., Trineopentylphosphine) | Can enhance reactivity by reducing steric congestion and promoting ligand dissociation. | General Reactivity | numberanalytics.comnsf.gov |

| Additives | Copper(I) Iodide (CuI) | Significantly enhances reaction rate (up to >10³ fold). | Transmetalation | wikipedia.orgnrochemistry.com |

| Additives | Lithium Chloride (LiCl) | Can accelerate the reaction, especially with triflate electrophiles. | Transmetalation | nrochemistry.com |

Radical Reactions and β-Scission Processes

Beyond two-electron cross-coupling pathways, organostannanes like this compound can participate in one-electron processes, namely radical reactions.

Organotin compounds can serve as precursors to stannyl (B1234572) radicals (R₃Sn•) and carbon-centered radicals. wikipedia.org Stannyl radicals are typically generated from organotin hydrides, such as tributyltin hydride, which acts as a radical initiator and propagator in many synthetic sequences. wikipedia.orgprinceton.edu

In the context of this compound, radical formation can be initiated at the tin-carbon bond. For instance, studies on the fragmentation of organotin radical cations, generated via irradiation in a matrix, show that electron density is depleted from a specific carbon-tin bond. rsc.org This weakening can lead to dissociation, or fragmentation, to produce a carbon-centered radical and a stannyl cation. rsc.org For example, the radical cation of an allyl- or benzyl-tin compound readily fragments to yield allyl or benzyl (B1604629) radicals. rsc.org Similarly, the radical cation of a butyl-substituted organostannane has been observed to fragment, forming butyl radicals. rsc.org This principle suggests that under appropriate conditions, the C-Sn bond in this compound could undergo homolytic cleavage to generate a 3,3-dimethoxypropyl radical.

Radical reactions offer powerful methods for forming cyclic structures. A common strategy involves a sequence of radical addition or cyclization followed by fragmentation (β-scission). researchgate.net This approach allows for the construction of complex molecular architectures, including medium-sized rings. researchgate.net

In a typical fragmentation-cyclization sequence involving an organostannane, a radical is generated elsewhere in the molecule, which then cyclizes onto a tethered reactive group. princeton.edu This is followed by a β-scission event. For a substrate like this compound, a hypothetical sequence could involve the generation of a radical at a position ω to the stannyl group. This radical could then cyclize, and subsequent fragmentation of the now β-positioned carbon-tin bond would release the stannyl radical and forge the final carbocyclic product. The fragmentation of primary alkoxyl radicals, which can be coupled with other reactions, demonstrates the utility of such scission processes in synthesis. researchgate.net

Reactivity of the Dimethoxypropane Acetals: Masked Carbonyl Functionality in Multistep Sequences

The 3,3-dimethoxypropane moiety in the title compound is a dimethyl acetal. atamanchemicals.comwikipedia.org In organic synthesis, acetals are widely used as protecting groups for carbonyl functionalities (aldehydes and ketones) because they are stable to a variety of non-acidic reagents, including organometallics, hydrides, and bases. atamanchemicals.com

The acetal group in this compound serves as a "masked" carbonyl. This structural feature is critical as it allows the trimethylstannyl portion of the molecule to undergo selective transformations, such as the Stille coupling or radical reactions, without interference from a reactive carbonyl group. researchgate.net The stability of the acetal under these conditions makes the compound a valuable bifunctional building block.

Following the desired reaction at the organostannane center, the masked carbonyl can be readily deprotected. Hydrolysis of the acetal under aqueous acidic conditions efficiently regenerates the parent ketone functionality. atamanchemicals.com This two-stage process—reaction at the tin center followed by deprotection—provides a powerful strategy for introducing a keto-alkyl chain into a target molecule in a controlled, stepwise manner. The reagent 2,2-dimethoxypropane (B42991) itself is often used to form such acetals and also serves as an effective water scavenger in sensitive reactions, driving the equilibrium toward product formation. wikipedia.orgchemicalbook.com

Strategic Applications of 1 Trimethylstannyl 3,3 Dimethoxypropane in Complex Molecule Synthesis

Construction of Spirocyclic and Fused Polycyclic Ring Systems

The ability to construct spirocyclic and fused polycyclic systems is a critical challenge in the synthesis of many natural products and pharmaceutical agents. 1-Trimethylstannyl-3,3-dimethoxypropane has proven to be an effective reagent for spiroannelation reactions, a process that simultaneously forms a new ring and a spirocyclic junction.

The core reactivity of this compound in this context involves the Lewis acid-mediated reaction with an enol ether or enol silane. The organostannane acts as a homoenolate equivalent, with the acetal (B89532) serving as a masked aldehyde. This transformation allows for the formation of a five-membered ring fused to the existing cyclic ketone precursor. A well-documented example of this is the spiroannelation of a cyclohexanone-derived silyl (B83357) enol ether.

In a procedure detailed in Organic Syntheses, this compound reacts with [(1-trimethylsilyloxy)methylene]cyclohexane in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a Lewis acid catalyst. sigmaaldrich.com The reaction proceeds via a Mukaiyama-Michael-type addition, where the silyl enol ether is activated by the Lewis acid, followed by the attack of the organostannane. The resulting intermediate undergoes cyclization and deprotection/hydrolysis of the acetal under acidic workup conditions to yield the spirocyclic ketone.

Table 1: Spiroannelation Reaction Using this compound This interactive table details the reactants and product for the spiroannelation reaction.

| Reactant A | Reactant B | Catalyst | Product | Yield |

|---|---|---|---|---|

| This compound | [(1-trimethylsilyloxy)methylene]cyclohexane | Trimethylsilyl trifluoromethanesulfonate | 2-Oxo-5-methoxyspiro[5.4]decane | 52% |

While the synthesis of 2-oxo-5-methoxyspiro[5.4]decane from an achiral precursor does not itself demonstrate diastereoselectivity, the underlying reaction mechanism is inherently suited for stereocontrolled applications. When chiral, substituted enol ethers are employed, the approach of the organostannane reagent can be directed by the existing stereocenters in the substrate, leading to the diastereoselective formation of complex spirocyclic frameworks. The facial selectivity of the nucleophilic attack by the stannane (B1208499) onto the activated enol ether intermediate is influenced by steric and electronic factors of the substrate, allowing for the controlled installation of new stereocenters relative to the old ones. This principle is fundamental in the synthesis of complex natural products where precise control over stereochemistry is paramount.

A key feature of the spiroannelation reaction employing this compound is the direct formation of a quaternary carbon center at the spiro-junction. sigmaaldrich.com The construction of all-carbon quaternary centers is a significant challenge in organic synthesis due to the steric hindrance associated with bringing four carbon substituents together. researchgate.net In this annulation, the carbon atom of the cyclic ketone that was originally part of the enol ether becomes the spirocyclic, quaternary center. This method provides a direct and efficient entry into spirocycles containing this important structural motif, which is prevalent in numerous biologically active natural products. researchgate.net

Preparation of Functionalized Allylsilanes

Functionalized allylsilanes are valuable intermediates in organic synthesis, serving as stable and versatile nucleophiles for the construction of complex molecules. nih.gov While direct conversion of this compound to a functionalized allylsilane is not prominently documented, a plausible synthetic pathway can be envisioned based on the reactivity of its constituent functional groups.

The synthetic sequence would likely commence with the hydrolysis of the dimethoxypropane acetal moiety under acidic conditions to unmask the aldehyde. This resulting γ-stannylpropanal could then be subjected to a variety of standard olefination reactions, such as a Wittig or Horner-Wadsworth-Emmons reaction, to introduce a carbon-carbon double bond and extend the carbon chain. Subsequent reduction of the ester or other carbonyl functionality introduced during the olefination would yield an allylic alcohol. This allylic alcohol can then be converted to the corresponding functionalized allylsilane through established methods, such as palladium-catalyzed silylation with a disilane. wikipedia.org This multi-step sequence would transform the simple three-carbon building block into a more complex and synthetically useful functionalized allylsilane.

Utilization in Iterative Polyketide and Polyol Synthesis

Iterative synthesis strategies mimic biosynthetic pathways to construct large, repetitive structures like polyketides and polyols from simple building blocks. sigmaaldrich.com The structure of this compound, featuring a protected 1,3-dioxygenated pattern, makes it a potentially attractive C3 building block for such synthetic endeavors.

The synthesis of 1,3-polyol arrays is a common challenge in the total synthesis of many polyketide natural products. The 3,3-dimethoxypropane unit serves as a protected equivalent of a 1,3-diol synthon. After a carbon-carbon bond-forming reaction via the trimethylstannyl group, the acetal can be hydrolyzed to the aldehyde. This aldehyde can then be reduced to a primary alcohol, revealing a 1,3-diol unit. By repeating this sequence of stannane addition, deprotection, and reduction, it is theoretically possible to build up a poly-1,3-polyol chain in a stepwise, iterative fashion. The use of chiral catalysts or auxiliaries during the addition or reduction steps could allow for the stereocontrolled synthesis of complex polyol chains.

In the context of more complex syntheses, this compound is well-suited for both convergent and divergent strategies.

Convergent Synthesis: In a convergent approach, different fragments of a target molecule are synthesized separately before being coupled together. A fragment derived from this compound could be prepared and then coupled with another complex fragment, for example, via a Stille cross-coupling reaction, a common application for organostannanes. sigmaaldrich.com

Divergent Synthesis: A divergent strategy involves using a common intermediate to generate a library of structurally related compounds. A key intermediate formed from a reaction with this compound could serve as a branching point. For instance, after the initial coupling reaction, the acetal can be deprotected to the aldehyde. This aldehyde can then be reacted with a variety of different nucleophiles (e.g., Grignard reagents, Wittig reagents) to generate a diverse set of products from a single precursor, showcasing a divergent approach to molecular complexity.

Role as a Bifunctional Annulating Reagent in Target-Oriented Synthesis

A bifunctional annulating reagent, by definition, possesses two reactive sites that allow for the formation of a new ring onto an existing molecular framework. In the context of this compound, one would hypothesize the trimethylstannyl group to act as a nucleophilic or transmetalating center, while the dimethoxypropane moiety, likely a protected aldehyde, would serve as an electrophilic site after deprotection. However, no specific studies demonstrating this reactivity profile for the title compound in the following applications have been identified.

Synthesis of Medium-Sized Rings and Fused Carbocycles

The construction of medium-sized rings (8-11 atoms) and fused carbocyclic systems presents a considerable challenge in organic synthesis. These difficulties arise from unfavorable entropic factors and significant transannular strain. Synthetic chemists have developed various methods to overcome these hurdles, including ring-closing metathesis, radical cyclizations, and transition-metal-catalyzed intramolecular cross-coupling reactions.

While a reagent like this compound could theoretically be employed in a stepwise fashion to build a precursor for a medium-sized ring closure, no literature currently supports its use as a direct annulating agent for this purpose. The table below summarizes general approaches to these structures, highlighting the lack of data for the specified stannane.

Table 1: General Strategies for Medium-Sized Ring and Fused Carbocycle Synthesis

| Synthetic Strategy | Description | Example Application (General) |

| Ring-Closing Metathesis | Formation of a cyclic olefin from a diene precursor using a ruthenium or molybdenum catalyst. | Synthesis of 8- to 11-membered carbocycles. |

| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of an aryl or vinyl halide with an alkene. | Formation of fused bicyclic systems. |

| Nozaki-Hiyama-Kishi Reaction | Nickel and chromium-mediated coupling of an aldehyde with a vinyl or aryl halide. | Macrocyclization and medium-ring formation. |

| 1-Trimethylstannyl-3,3- dimethoxypropane Annulation | No data available in scientific literature. | Not applicable. |

Applications in Heterocycle Synthesis (e.g., fused cyclic ethers from cyclic enol ethers)

The synthesis of fused cyclic ethers is a common objective in the total synthesis of natural products. Reactions involving cyclic enol ethers are a powerful way to generate such scaffolds. A bifunctional reagent could potentially react with a cyclic enol ether to form an intermediate that, upon a second intramolecular reaction, would yield a fused bicyclic ether.

For instance, the nucleophilic character of a cyclic enol ether could allow it to react with a Lewis acid-activated aldehyde (derived from the dimethoxypropane end of the stannane). The subsequent transformation would then need to involve the trimethylstannyl group to close the second ring. Again, a thorough search of chemical databases and journals does not reveal any instances of this compound being utilized in this capacity.

The table below outlines established methods for the synthesis of fused cyclic ethers from cyclic enol ethers, emphasizing the absence of the title compound in this field of research.

Table 2: Synthesis of Fused Cyclic Ethers from Cyclic Enol Ethers

| Reaction Type | Reagents and Conditions | Resulting Structure |

| [4+3] Cycloaddition | Oxyallyl cation with a cyclic enol ether. | Fused seven-membered ether ring. |

| Intramolecular Aldol/Michael Addition | Reaction of a tethered aldehyde/ketone with a cyclic enol ether. | Fused bicyclic ether systems. |

| Metathesis Reactions | Cross-metathesis followed by ring-closing metathesis. | Varied fused ether architectures. |

| Reaction with 1-Trimethylstannyl-3,3- dimethoxypropane | No data available in scientific literature. | Not applicable. |

Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation and Prediction

Spectroscopic Studies for Characterizing Reaction Intermediates and Monitoring Reaction Progress

The dynamic nature of chemical reactions involving 1-trimethylstannyl-3,3-dimethoxypropane can be effectively monitored, and fleeting intermediates identified, through the application of advanced nuclear magnetic resonance (NMR) spectroscopy. While standard 1H and 13C NMR are fundamental for structural confirmation, more advanced methods provide deeper mechanistic insights.

Multinuclear NMR, particularly ¹¹⁹Sn NMR, is an invaluable tool for directly observing the tin center. github.iorsc.org The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. For instance, a change from a tetracoordinate tin in the starting material to a penta- or hexacoordinate intermediate, which can occur during nucleophilic attack or in the transition state of a coupling reaction, would result in a significant upfield shift in the ¹¹⁹Sn NMR spectrum. rsc.org

Table 1: Predicted NMR Data for this compound Note: These are estimated values based on analogous compounds and empirical rules. Actual experimental values may vary.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~0.1 | s | J(¹¹⁹Sn,¹H) ≈ 50-60 | Sn(CH₃)₃ |

| ¹H | ~3.3 | s | OCH₃ | |

| ¹H | ~1.8 | t | J(H,H) ≈ 7 | CH₂C(OCH₃)₂ |

| ¹H | ~0.9 | t | J(H,H) ≈ 7 | SnCH₂ |

| ¹³C | ~ -9 | s | J(¹¹⁹Sn,¹³C) ≈ 340-380 | Sn(CH₃)₃ |

| ¹³C | ~10 | s | SnCH₂ | |

| ¹³C | ~35 | s | CH₂C(OCH₃)₂ | |

| ¹³C | ~53 | s | OCH₃ | |

| ¹³C | ~103 | s | C(OCH₃)₂ |

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming assignments and elucidating the structure of reaction products or stable intermediates. researchgate.net For example, in a reaction where the dimethoxypropane moiety is altered, HMBC would be crucial for establishing long-range correlations between protons and carbons, thereby confirming the new connectivity.

Furthermore, in situ NMR spectroscopy allows for real-time monitoring of reaction progress. researchgate.net By acquiring spectra at various time intervals directly from the reaction mixture, it is possible to identify and characterize transient species that might otherwise be undetectable. This technique would be particularly useful for studying the mechanism of transmetalation in palladium-catalyzed cross-coupling reactions involving this compound, potentially revealing the structure of the active palladium-stannane complex.

Computational Chemistry for Reaction Pathway Elucidation

Computational chemistry, particularly methods rooted in quantum mechanics, provides a powerful lens for examining reaction mechanisms, transition states, and the intrinsic electronic properties of molecules like this compound, which are often difficult to study experimentally.

Density Functional Theory (DFT) Modeling of Organotin Reactivity and Transition States

Density Functional Theory (DFT) has become a primary computational tool for investigating the reactivity of organometallic compounds. semanticscholar.orgijcce.ac.ir For reactions involving this compound, DFT can be used to model the potential energy surface of a given transformation. This allows for the location and characterization of minima (reactants, intermediates, products) and saddle points (transition states).

For example, in a Stille cross-coupling reaction, DFT calculations can elucidate the detailed mechanism of the transmetalation step. nih.gov By modeling the interaction between the organostannane and the palladium catalyst, researchers can determine whether the mechanism is associative (forming a hypervalent tin intermediate) or dissociative. wikipedia.org The calculated activation barriers for different pathways can explain the observed reaction rates and selectivities. These calculations have been successfully used to model the reactivity of various di- and trimethyltin(IV) derivatives. researchgate.net

Table 2: Representative Calculated DFT Parameters for a Model Trimethylstannyl Alkane Note: Data derived from studies on analogous trimethyltin (B158744) compounds. Values are method-dependent.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Sn-C (methyl) Bond Length | ~2.15 Å | Ground state geometry |

| Sn-C (alkyl) Bond Length | ~2.17 Å | Ground state geometry |

| C-Sn-C Angle | ~109.5° | Tetrahedral geometry at tin |

| HOMO Energy | ~ -6.5 eV | Relates to ionization potential and reactivity with electrophiles |

| LUMO Energy | ~ +1.0 eV | Relates to electron affinity and reactivity with nucleophiles |

Prediction of Stereoselectivity and Regioselectivity in Complex Annulation and Coupling Reactions

Computational modeling is highly effective in predicting the stereochemical and regiochemical outcomes of reactions. When this compound or its derivatives participate in reactions that create new chiral centers or have multiple reactive sites, DFT can be used to calculate the energies of the various possible transition states leading to different products.

According to transition state theory, the product distribution is determined by the relative free energies of the competing transition states. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product. For instance, in an intramolecular annulation reaction, DFT could predict whether a cis or trans ring fusion is favored by comparing the energies of the respective diastereomeric transition states. Similarly, in a coupling reaction with an unsymmetrical electrophile, the regioselectivity can be predicted by evaluating the activation barriers for attack at each possible position. This predictive power is crucial for designing efficient and selective synthetic routes.

Exploration of Electronic Structure and Bonding Properties of the Tin-Carbon Moiety

The nature of the tin-carbon bond is fundamental to the reactivity of this compound. Computational methods allow for a detailed analysis of its electronic structure. researchgate.net Techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the degree of covalent and ionic character in the Sn-C bond. chemrxiv.orgdiva-portal.org

These analyses typically reveal that the Sn-C bond is highly polarized towards the carbon atom, making the carbon nucleophilic and the tin electrophilic. The Highest Occupied Molecular Orbital (HOMO) is often localized on the Sn-C bond, consistent with its role as the reactive site in electrophilic substitution reactions. The Lowest Unoccupied Molecular Orbital (LUMO), conversely, can be associated with antibonding Sn-C orbitals or empty d-orbitals on the tin atom, indicating its susceptibility to nucleophilic attack, leading to hypercoordinate tin species. mdpi.com Understanding these electronic properties is key to rationalizing the compound's behavior in various chemical transformations.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Trimethylstannyl-3,3-dimethoxypropane?

- Methodological Answer : Synthesis typically involves organotin reagents reacting with propane derivatives under anhydrous conditions. A common approach uses tetrahydrofuran (THF) as a solvent and triethylamine (Et3N) to neutralize byproducts like HCl. For example, stoichiometric control of trimethyltin chloride (Me3SnCl) and 3,3-dimethoxypropane precursors at room temperature over 48–72 hours can yield the product. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography or recrystallization .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is critical for structural confirmation. For instance, ¹¹⁹Sn NMR can identify the tin environment (δ ~0 to -60 ppm for trimethylstannyl groups). Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. Cross-referencing experimental spectra with computational predictions (e.g., density functional theory, DFT) enhances accuracy .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to the toxicity of organotin compounds, use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact. Emergency procedures should include immediate decontamination with soap/water and activated charcoal for accidental ingestion. Regular training on Material Safety Data Sheets (MSDS) and adherence to institutional Chemical Hygiene Plans (e.g., 100% pass rates on safety exams) are mandatory .

Advanced Research Questions

Q. How can computational methods improve the design of reactions involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., reaction path searches using DFT) can predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational screening of reaction parameters (solvent, catalyst) with experimental validation, creating a feedback loop to refine conditions iteratively . Software like Gaussian or ORCA enables virtual simulations of tin-ligand interactions, optimizing yields and selectivity .

Q. What strategies resolve contradictions in spectral data during structural analysis?

- Methodological Answer : Contradictions may arise from solvent effects or impurities. Use factorial design experiments to isolate variables (e.g., temperature, concentration) and identify confounding factors . For ambiguous NMR peaks, heteronuclear correlation spectroscopy (HSQC/HMBC) or X-ray crystallography (if crystals are obtainable) provides definitive assignments. Cross-validation with computational NMR chemical shift predictions (e.g., ACD/Labs or mNMR) is recommended .

Q. How does the electronic environment of the trimethylstannyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The Sn–C bond’s polarity and steric bulk affect transmetallation efficiency. Electrochemical studies (cyclic voltammetry) and Hammett parameters can quantify electronic effects. For example, comparing reaction rates with analogous trimethylsilyl or germanium derivatives under identical Suzuki-Miyaura conditions reveals Sn’s unique role. Kinetic isotope effects (KIE) and isotopic labeling (e.g., <sup>119</sup>Sn) further elucidate mechanisms .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer : Scaling introduces heat/mass transfer limitations. Use flow chemistry to enhance mixing and temperature control. Membrane separation technologies (e.g., nanofiltration) can purify intermediates in continuous processes. Reaction calorimetry identifies exothermic risks, and Design of Experiments (DoE) optimizes parameters like catalyst loading and solvent ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.